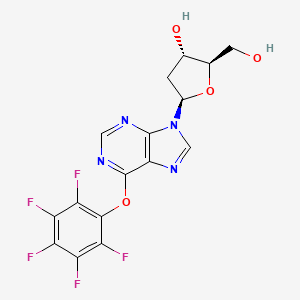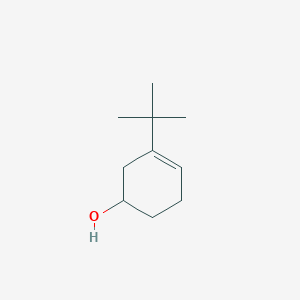
3-tert-Butylcyclohex-3-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-tert-Butylcyclohex-3-en-1-ol is an organic compound with the molecular formula C10H18O It is a cyclohexene derivative with a tert-butyl group attached to the third carbon and a hydroxyl group on the first carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-Butylcyclohex-3-en-1-ol can be achieved through several methods. One common approach involves the reduction of 3-tert-butylcyclohexanone using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of 3-tert-butylcyclohexanone. This process uses a metal catalyst such as palladium on carbon (Pd/C) and hydrogen gas under elevated pressure and temperature to achieve the desired reduction .
Chemical Reactions Analysis
Types of Reactions
3-tert-Butylcyclohex-3-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form saturated alcohols using reducing agents such as NaBH4 or LiAlH4.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: CrO3 in acetic acid or PCC in dichloromethane (DCM).
Reduction: NaBH4 in methanol or LiAlH4 in THF.
Substitution: SOCl2 in pyridine or PBr3 in DCM.
Major Products Formed
Oxidation: 3-tert-Butylcyclohex-3-en-1-one.
Reduction: 3-tert-Butylcyclohexanol.
Substitution: 3-tert-Butylcyclohex-3-en-1-chloride or 3-tert-Butylcyclohex-3-en-1-bromide.
Scientific Research Applications
3-tert-Butylcyclohex-3-en-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fine chemicals and as a precursor for various industrial processes .
Mechanism of Action
The mechanism of action of 3-tert-Butylcyclohex-3-en-1-ol involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
3-tert-Butylcyclohexanol: Similar structure but lacks the double bond in the cyclohexene ring.
3-tert-Butylcyclohexanone: Contains a ketone group instead of a hydroxyl group.
3-tert-Butylcyclohex-3-en-1-chloride: Chlorine atom replaces the hydroxyl group.
Uniqueness
3-tert-Butylcyclohex-3-en-1-ol is unique due to the presence of both a tert-butyl group and a hydroxyl group on a cyclohexene ring.
Properties
CAS No. |
140837-17-8 |
|---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
3-tert-butylcyclohex-3-en-1-ol |
InChI |
InChI=1S/C10H18O/c1-10(2,3)8-5-4-6-9(11)7-8/h5,9,11H,4,6-7H2,1-3H3 |
InChI Key |
KMQBHWVZJAYESM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CCCC(C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Carboxymethyl)[bis(hydroxymethyl)]phenylphosphanium chloride](/img/structure/B14269663.png)
oxophosphanium](/img/structure/B14269673.png)


![Bis[(oxiran-2-yl)methyl] propylphosphonate](/img/structure/B14269679.png)
![5,5'-(1,4-Phenylene)di(bicyclo[2.2.1]hept-2-ene)](/img/structure/B14269683.png)
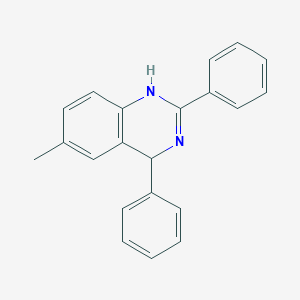
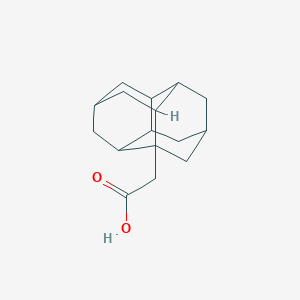
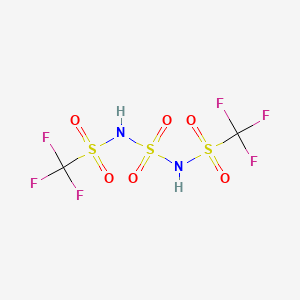
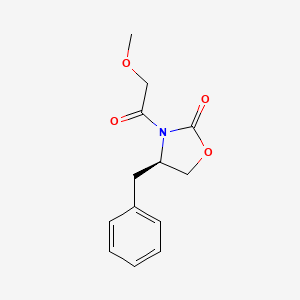
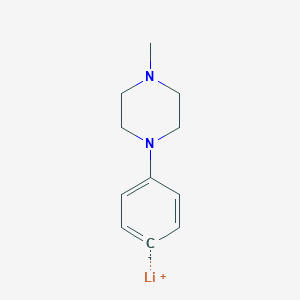
![N-(2-Chloroethyl)-1-[3-(piperidin-1-yl)prop-1-yn-1-yl]cyclohexan-1-amine](/img/structure/B14269714.png)
![2-Methyl-4-[2-(2,4,6-trinitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14269715.png)
